![molecular formula C13H18O4 B14420728 4-(1-Ethoxyprop-2-en-1-yl)-2,6-dimethoxyphenol CAS No. 84700-94-7](/img/structure/B14420728.png)
4-(1-Ethoxyprop-2-en-1-yl)-2,6-dimethoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Ethoxyprop-2-en-1-yl)-2,6-dimethoxyphenol is an organic compound with a complex structure, characterized by the presence of ethoxy, prop-2-en-1-yl, and dimethoxyphenol groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethoxyprop-2-en-1-yl)-2,6-dimethoxyphenol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of 2,6-dimethoxyphenol with 1-ethoxyprop-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Ethoxyprop-2-en-1-yl)-2,6-dimethoxyphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions, leading to the formation of ethers, esters, or other substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of ethers, esters, or other substituted compounds.
Wissenschaftliche Forschungsanwendungen
4-(1-Ethoxyprop-2-en-1-yl)-2,6-dimethoxyphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol
- 4-[(1-ethoxyprop-2-en-1-yl)oxy]pentadec-1-en-5-yl]oxy}methylbenzene
Uniqueness
4-(1-Ethoxyprop-2-en-1-yl)-2,6-dimethoxyphenol is unique due to its specific structural features, which confer distinct chemical properties and reactivity. The presence of both ethoxy and dimethoxy groups enhances its solubility and stability, making it suitable for various applications.
Eigenschaften
84700-94-7 | |
Molekularformel |
C13H18O4 |
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
4-(1-ethoxyprop-2-enyl)-2,6-dimethoxyphenol |
InChI |
InChI=1S/C13H18O4/c1-5-10(17-6-2)9-7-11(15-3)13(14)12(8-9)16-4/h5,7-8,10,14H,1,6H2,2-4H3 |
InChI-Schlüssel |
IQPNYRXUTUALRI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C=C)C1=CC(=C(C(=C1)OC)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.